Cas no 1370594-13-0 (7-Ethoxy-7-oxoheptylzinc bromide)

7-Ethoxy-7-oxoheptylzinc bromide structure
1370594-13-0 structure
商品名:7-Ethoxy-7-oxoheptylzinc bromide
CAS番号:1370594-13-0
MF:C9H17BrO2Zn
メガワット:302.543079137802
MDL:MFCD08741501
CID:4787501

7-Ethoxy-7-oxoheptylzinc bromide 化学的及び物理的性質

名前と識別子

    • 7-ethoxy-7-oxoheptylzinc bromide
    • 7-Ethoxy-7-oxoheptylzinc bromide 0.5 M in Tetrahydrofuran
    • 7-Ethoxy-7-oxoheptylzinc bromide, 0.5M in tetrahydrofuran
    • 7-Ethoxy-7-oxoheptylzinc bromide
    • MDL: MFCD08741501
    • インチ: 1S/C9H17O2.BrH.Zn/c1-3-5-6-7-8-9(10)11-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
    • InChIKey: KQZAAFRAKMCCCV-UHFFFAOYSA-M
    • ほほえんだ: Br[Zn+].O(CC)C(CCCCC[CH2-])=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 110
  • トポロジー分子極性表面積: 26.3

7-Ethoxy-7-oxoheptylzinc bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
214042-50ml
7-Ethoxy-7-oxoheptylzinc bromide 0.5 M in Tetrahydrofuran
1370594-13-0
50ml
£436.00 2022-03-01
abcr
AB361433-100 ml
7-Ethoxy-7-oxoheptylzinc bromide, 0.5M in tetrahydrofuran; .
1370594-13-0
100 ml
€1101.40 2024-04-19
abcr
AB361433-50 ml
7-Ethoxy-7-oxoheptylzinc bromide, 0.5M in tetrahydrofuran; .
1370594-13-0
50 ml
€706.00 2024-04-19
abcr
AB361433-50ml
7-Ethoxy-7-oxoheptylzinc bromide, 0.5M in tetrahydrofuran; .
1370594-13-0
50ml
€706.00 2025-02-19
Fluorochem
214042-100ml
7-Ethoxy-7-oxoheptylzinc bromide 0.5 M in Tetrahydrofuran
1370594-13-0
100ml
£709.00 2022-03-01
abcr
AB361433-100ml
7-Ethoxy-7-oxoheptylzinc bromide, 0.5M in tetrahydrofuran; .
1370594-13-0
100ml
€1101.40 2025-02-19

7-Ethoxy-7-oxoheptylzinc bromide 関連文献

7-Ethoxy-7-oxoheptylzinc bromideに関する追加情報

7-Ethoxy-7-oxoheptylzinc bromide (CAS No. 1370594-13-0): A Versatile Organozinc Reagent for Modern Synthetic Chemistry

In the ever-evolving field of organic synthesis, 7-Ethoxy-7-oxoheptylzinc bromide (CAS No. 1370594-13-0) has emerged as a valuable organozinc reagent with unique reactivity patterns. This compound, belonging to the class of functionalized alkylzinc bromides, offers synthetic chemists a powerful tool for constructing complex molecular architectures through Negishi coupling and other transition metal-catalyzed reactions.

The growing interest in 7-Ethoxy-7-oxoheptylzinc bromide reflects broader trends in pharmaceutical and materials science research, where researchers increasingly seek mild reaction conditions and atom-efficient transformations. As sustainability becomes a key concern in chemical manufacturing, reagents like 7-Ethoxy-7-oxoheptylzinc bromide that enable precise C-C bond formation with minimal byproducts are gaining attention.

From a structural perspective, 7-Ethoxy-7-oxoheptylzinc bromide features both an ester functionality (ethoxy-oxo group) and a zinc-bromide moiety, making it particularly useful for convergent synthesis strategies. The seven-carbon chain provides optimal spacing between reactive centers, allowing for the construction of medium-sized rings and linear frameworks common in bioactive molecules.

Recent literature highlights several innovative applications of 7-Ethoxy-7-oxoheptylzinc bromide in medicinal chemistry. Researchers have successfully employed this reagent in the synthesis of prostaglandin analogs and fatty acid derivatives, where the ethoxy-oxo handle serves as a convenient point for further functionalization. The compound's compatibility with palladium catalysts and stability under various reaction conditions make it particularly valuable for constructing complex natural product scaffolds.

The handling and storage of 7-Ethoxy-7-oxoheptylzinc bromide require standard precautions for organometallic compounds. Typically supplied as a solution in tetrahydrofuran or diethyl ether, the reagent demonstrates good stability when stored under inert atmosphere at low temperatures. This practical aspect contributes to its growing popularity in both academic and industrial settings.

Market analysis indicates increasing demand for specialty organozinc reagents like 7-Ethoxy-7-oxoheptylzinc bromide, driven by expanding research in targeted drug discovery and functional materials. Pharmaceutical companies particularly value its ability to introduce ester-containing side chains in one step, streamlining the synthesis of potential drug candidates.

For researchers considering 7-Ethoxy-7-oxoheptylzinc bromide in their synthetic routes, several key advantages stand out: the reagent's high functional group tolerance, predictable reactivity, and ability to participate in stereoselective transformations. These characteristics make it superior to traditional organometallic alternatives in many applications.

The development of 7-Ethoxy-7-oxoheptylzinc bromide reflects broader advances in organozinc chemistry, where researchers continue to design reagents that combine stability with precise reactivity. Future applications may include its use in polymer chemistry for creating specialized materials with tailored properties, as well as in agrochemical research for developing novel bioactive compounds.

Quality control aspects of 7-Ethoxy-7-oxoheptylzinc bromide production focus on maintaining consistent zinc content and minimizing impurities that could affect coupling efficiency. Advanced analytical techniques including NMR spectroscopy and titration methods ensure reagent quality meets the exacting standards of modern synthetic applications.

As synthetic methodologies continue to advance, 7-Ethoxy-7-oxoheptylzinc bromide stands poised to play an increasingly important role in both academic research and industrial process chemistry. Its unique combination of stability and reactivity fills an important niche in the synthetic chemist's toolbox, particularly for applications requiring the introduction of ester-functionalized alkyl chains.

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Amadis Chemical Company Limited
(CAS:1370594-13-0)7-Ethoxy-7-oxoheptylzinc bromide
A1124534
清らかである:99%/99%
はかる:50ml/100ml
価格 ($):418.0/653.0